Compound Description: These metabolites are formed by aromatic hydroxylation at the hydroxyphenyl ring of Traxoprodil. [] The specific position of hydroxylation on the hydroxyphenyl ring can vary.
Relevance: These metabolites are structurally related to Traxoprodil mesylate through the addition of a hydroxyl group to the hydroxyphenyl ring. [] This modification represents a Phase I metabolic transformation of Traxoprodil.
Compound Description: These metabolites are generated through hydroxylation at the phenylpiperidinol moiety of Traxoprodil. [] Similar to the hydroxyphenyl-hydroxylated metabolites, the exact position of hydroxylation on the phenylpiperidinol moiety can differ.
Relevance: These compounds are structurally related to Traxoprodil mesylate by the introduction of a hydroxyl group to the phenylpiperidinol portion of the molecule. [] This structural change is a result of Phase I metabolic processes acting on Traxoprodil.
Traxoprodil Glucuronide Conjugate
Compound Description: This metabolite is formed by O-glucuronidation of Traxoprodil. [] It represents a major circulating component of Traxoprodil in rats. []
Relevance: This metabolite is structurally related to Traxoprodil mesylate through the conjugation of a glucuronide group to the Traxoprodil molecule. [] This conjugation reaction is a key Phase II metabolic pathway involved in the elimination of Traxoprodil.
3-Hydroxyphenyl Traxoprodil
Compound Description: This metabolite is formed by hydroxylation at the 3-position of the phenol ring of Traxoprodil. [] It is a key intermediate in the metabolism of Traxoprodil in dogs. []
Relevance: This metabolite is structurally related to Traxoprodil mesylate by the addition of a hydroxyl group specifically at the 3-position of the phenol ring. [] This specific hydroxylation is a crucial step in the metabolic pathway of Traxoprodil in dogs.
O-Methyl Catechol Metabolite of Traxoprodil
Compound Description: This metabolite is formed by methylation of the catechol intermediate, which is generated from 3-hydroxyphenyl Traxoprodil. [] The glucuronide and sulfate conjugates of this metabolite are major metabolites in dog plasma. []
Relevance: This metabolite is structurally related to Traxoprodil mesylate through a two-step metabolic transformation: first, hydroxylation at the 3-position of the phenol ring, and second, methylation of the resulting catechol. [] This metabolite represents a more extensively metabolized form of Traxoprodil in dogs.
Compound Description: This metabolite is formed by oxidation at the 4'-position of the phenylpiperidinol moiety of Traxoprodil. [] It is a precursor to other metabolites in rats, undergoing further oxidation and Phase II conjugation. []
Relevance: This metabolite shares structural similarity with Traxoprodil mesylate with the addition of a hydroxyl group specifically at the 4'-position of the phenylpiperidinol moiety. [] This oxidative modification is a significant metabolic pathway for Traxoprodil in rats.
References:1.
Synthesis Analysis
The synthesis of Traxoprodil mesylate involves several steps that ensure high purity and yield of the final product suitable for pharmacological studies. The methods commonly employed include:
Starting Materials: The synthesis begins with specific pyrrolopyrimidine derivatives.
Reagents: Various reagents such as diethyl ether and methanol are utilized during the reaction processes.
Techniques: Techniques like column chromatography and NMR spectroscopy are employed to purify and confirm the structure of intermediates and final products .
The synthetic route typically includes multiple reaction stages, including protection-deprotection steps, coupling reactions, and crystallization processes to isolate the mesylate salt form.
Molecular Structure Analysis
The molecular structure of Traxoprodil mesylate can be represented as follows:
Molecular Formula: C20H25NO3
Molecular Weight: Approximately 329.42 g/mol
Structural Features: The compound features a pyrrolopyrimidine core structure with various substituents that enhance its selectivity for the NR2B subunit of the NMDA receptor.
Structural Data
Chemical Structure: The chemical structure can be visualized using molecular modeling software, which helps in understanding its binding interactions with the NMDA receptor .
Chemical Reactions Analysis
Traxoprodil mesylate undergoes various chemical reactions that are critical for its activity as an NMDA receptor antagonist. Key reactions include:
Binding Interactions: Traxoprodil selectively binds to the NR2B subunit of the NMDA receptor, inhibiting its function.
Metabolic Reactions: The compound is metabolized in vivo, affecting its pharmacokinetics and pharmacodynamics.
Analytical Techniques: Techniques like mass spectrometry and NMR spectroscopy are used to analyze these reactions and confirm the identity of metabolites .
Mechanism of Action
The primary mechanism of action for Traxoprodil mesylate involves:
NMDA Receptor Antagonism: By selectively inhibiting the NR2B subunit of the NMDA receptor, Traxoprodil alters synaptic transmission and reduces excitotoxicity associated with various neurological conditions.
Neuroprotective Effects: This antagonistic action may lead to neuroprotective effects in conditions such as stroke and neurodegenerative diseases .
Data Supporting Mechanism
Research indicates that Traxoprodil can influence neurotransmitter release and modulate synaptic plasticity, which is crucial for learning and memory processes.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically exists as a white to off-white solid.
Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.
Chemical Properties
Stability: Stable under normal laboratory conditions but sensitive to light and moisture.
pH Sensitivity: Exhibits changes in solubility based on pH levels.
Relevant data from studies indicate that these properties are essential for determining appropriate formulation strategies for therapeutic use .
Applications
Traxoprodil mesylate has been investigated for several therapeutic applications, including:
Neurological Disorders: Potential uses in treating conditions such as depression, stroke recovery, and Parkinson's disease due to its neuroprotective properties.
Pharmacological Research: Used in studies exploring NMDA receptor modulation, providing insights into synaptic function and plasticity.
Drug Interaction Studies: Investigated for its ability to influence the pharmacokinetics of other antidepressants .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
CP 101,606 is a noncompetitive antagonist of NMDA receptors containing the NR2B subunit (Kd = 4.2 nM). CP 101,606 is highly selective for NR1/NR2B-containing NMDA receptors over NR1, NR2A, and NR2B subunits alone and NR1/NR2A receptors in HEK293 cell homogenates. In vivo, CP 101,606 (30 mg/kg, s.c.) inhibits mechanical hyperalgesia following carrageenan challenge in rats. It also inhibits licking behavior in rats induced by capsaicin and phorbol-12-myristate-13-acetate (PMA; ED50s = 7.5 and 5.7 mg/kg, respectively). CP 101,606 reverses catalepsy in rats induced by haloperidol with an ED50 value of 0.4 mg/kg. CP 101,606 (1 mg/kg, s.c.) alone or in combination with L-DOPA methyl ester temporarily improves parkinsonian symptoms in an MPTP model of Parkinson's disease in rhesus monkeys. CP-101,606 (Traxoprodil) is a substituted 4-phenylpiperidine and is localized in the fore brain neurons. Traxoprodil, also known as CP-101606 and CP 98113, is a NR2B N-Methyl-D-Aspartate (NMDA) antagonist potentially for the treatment of major depressive. Traxoprodil potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice. Traxoprodil decreases pentylenetetrazol-induced seizures.